molecular formula C5HCl3N4 B2575282 3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1936344-23-8

3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2575282
CAS No.: 1936344-23-8
M. Wt: 223.44
InChI Key: JIXOQQFGNQTINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine ( 1936344-23-8) is a versatile chemical intermediate designed for research and development applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases . The presence of three chlorine atoms at the 3, 4, and 6 positions makes it a highly functionalizable building block for the synthesis of diverse derivatives. Pyrazolo[3,4-d]pyrimidine core structures are extensively investigated for their potential as kinase inhibitors . Specifically, these analogues act as ATP-competitive inhibitors by targeting the binding sites of various enzymes critical in cellular signaling pathways. Research indicates that derivatives of this scaffold show promising activity against targets such as Cyclin-dependent kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) , which are significant in oncology research for regulating cell cycle progression and proliferation. The multi-chlorinated structure of this compound provides researchers with a key starting material for structure-activity relationship (SAR) studies, enabling the exploration of new chemical entities with potential antitumor properties . Handling Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3,4,6-trichloro-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N4/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXOQQFGNQTINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936344-23-8
Record name 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with suitable reagents . The reaction conditions often include the use of bases such as Hunig’s base in solvents like n-butanol, followed by oxidation and nucleophilic displacement reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like Hunig’s base, oxidizing agents like m-CPBA, and nucleophiles such as hydroxylamines . The reactions are typically carried out in solvents like n-butanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation reactions can produce sulfonyl derivatives .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases involved in cancer progression. Recent studies have highlighted several derivatives of this compound that exhibit promising anticancer properties.

Epidermal Growth Factor Receptor Inhibition

One of the primary applications of 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine derivatives is as inhibitors of the epidermal growth factor receptor (EGFR). Research has shown that specific derivatives can effectively inhibit both wild-type and mutant forms of EGFR, which is crucial in the treatment of non-small cell lung cancer (NSCLC) and other malignancies.

  • Key Findings:
    • Compound 12b demonstrated potent activity with IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant .
    • These compounds were synthesized with modifications to enhance their binding affinity and selectivity towards the ATP-binding site of EGFR .

Induction of Apoptosis

Studies have reported that certain derivatives induce apoptosis in cancer cell lines through various mechanisms. For instance:

  • Compound 1a showed significant apoptotic effects on A549 lung cancer cells at low micromolar concentrations with an IC50 value of 2.24 µM .
  • Flow cytometric analyses indicated that these compounds could effectively trigger programmed cell death, making them candidates for further development as anticancer agents .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives is essential for optimizing their anticancer efficacy.

Synthetic Routes and Modifications

Researchers have explored various synthetic pathways to create analogs with enhanced biological activity:

  • Different substitutions on the pyrazolo[3,4-d]pyrimidine core have been tested to determine their impact on inhibitory activity against tumor cells.
  • For example, analogs with specific functional groups showed improved potency against a range of cancer cell lines compared to the parent compound .

Clinical Relevance and Future Directions

The potential of this compound derivatives extends beyond laboratory findings:

  • Some derivatives are currently in clinical trials targeting various cancers due to their ability to selectively inhibit kinases involved in tumor growth .
  • The structural similarity of these compounds to ATP allows them to mimic natural substrates in kinase active sites, enhancing their therapeutic potential .

Summary Table of Key Compounds

Compound NameActivity TypeIC50 (µM)Target
Compound 12bEGFR Inhibitor0.016Wild-type EGFR
0.236Mutant EGFR (T790M)
Compound 1aInduces Apoptosis2.24A549 Lung Cancer Cells
9.20Doxorubicin (Control)

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. The compound inhibits the activity of these kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-d]pyrimidine core is highly versatile, allowing substitutions at positions 1, 3, 4, and 5. Below is a comparative analysis of key analogs:

Halogenated Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine Cl (3,4,6) C₅HCl₃N₄ 223.45 High reactivity for nucleophilic substitutions; precursor for anticancer agents
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Cl (4,6) C₅H₂Cl₂N₄ 189.02 Intermediate for kinase inhibitors; lower reactivity compared to trichloro analog
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4), CH₂Cl (6), CH₃ (1) C₇H₆Cl₂N₄ 233.06 Dual reactive sites (Cl and CH₂Cl) enable diverse functionalization; explored in antitumor drug design
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Cl (4), CF₃ (6), C₂H₅ (1) C₈H₆ClF₃N₄ 260.61 Trifluoromethyl enhances metabolic stability; studied for CNS applications

Key Observations :

  • Chlorine Substitutions : Increasing chlorine atoms (e.g., 3,4,6-trichloro vs. 4,6-dichloro) enhances electrophilicity, enabling selective displacement reactions. For example, the 4-chloro group is preferentially replaced in nucleophilic environments due to steric and electronic factors .
  • Functional Group Diversity : Substituents like trifluoromethyl (CF₃) or chloromethyl (CH₂Cl) modulate solubility and bioavailability. The CF₃ group in the 6-position improves blood-brain barrier penetration .
Amino and Hydrazinyl Derivatives
Compound Name Substituents Molecular Weight (g/mol) Biological Activity Reference
1-Ethyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine NHNH₂ (4), C₂H₅ (1) 178.19 Xanthine oxidase inhibition; gout treatment
N⁴-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine NH₂ (4,6), 4-Cl-Ph (N⁴) 316.76 Potent anti-Trypanosoma cruzi activity (EC₅₀ = 1.2 µM); no cytotoxicity
3-(4-Chlorophenyl)-4-amino-1-β-D-ribofuranosyl-pyrazolo[3,4-d]pyrimidine (44) Ribose (1), 4-Cl-Ph (3) 407.79 Antiparasitic (Leishmania); metabolically stable in liver microsomes

Key Observations :

  • Amino Groups: Substitutions at position 4 (e.g., hydrazinyl or aryl-amino) enhance interactions with enzymatic targets. Compound 44’s ribose moiety improves selectivity for parasitic kinases over human isoforms .
  • Antiparasitic Activity: The 4-chlorophenyl group in compound 44 confers 10-fold higher potency against T. cruzi compared to allopurinol derivatives, highlighting the role of aromatic substituents in target binding .
Physicochemical Properties
Property This compound 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine 4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Solubility Soluble in DMSO, ethanol; insoluble in water Similar to trichloro analog Enhanced solubility in lipids due to CF₃
Stability Stable at −80°C (6 months) Stable at −20°C (1 month) High metabolic stability in liver microsomes
Reactivity High (three Cl sites) Moderate (two Cl sites) Low (CF₃ is inert)

Pharmacological Relevance :

  • The trichloro derivative’s multi-site reactivity makes it a key intermediate for kinase inhibitors (e.g., JAK2/STAT3 inhibitors) .
  • CF₃-substituted analogs are prioritized in CNS drug discovery due to improved pharmacokinetics .

Biological Activity

3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, focusing on its potential as an anticancer agent and its effects against various pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown significant inhibitory activity against various cancer cell lines.

  • Inhibition of Tumor Cell Lines : A notable compound from this class exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) in comparative studies . The structure-activity relationship (SAR) indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anti-proliferative activity.
  • Mechanism of Action : Flow cytometric analyses revealed that these compounds can induce apoptosis in cancer cells. For instance, compound 12b demonstrated significant apoptotic induction and cell cycle arrest at the S and G2/M phases . Additionally, it showed potent inhibition against both wild-type EGFR and the mutant form (EGFR T790M), with IC50 values of 0.016 µM and 0.236 µM respectively .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
1aA5492.24Induces apoptosis
DoxorubicinA5499.20Chemotherapeutic agent
12bA5498.21EGFR inhibitor; induces apoptosis
12bHCT-11619.56EGFR inhibitor; induces apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects:

  • Activity Against Bacteria : Research has indicated that pyrazolo[3,4-d]pyrimidines can inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. These compounds have been evaluated for their potential as dual-action agents that target both eukaryotic protein kinases and bacterial proliferation .
  • Combination with Antibiotics : The synergy between pyrazolo[3,4-d]pyrimidines and traditional antibiotics like ampicillin has been explored, suggesting a potential for enhanced therapeutic strategies in treating infections in cancer patients who are often immunocompromised .

Table 2: Summary of Antimicrobial Activity

CompoundTarget BacteriaActivity
PyrazoloStaphylococcus aureusInhibitory effect
PyrazoloEscherichia coliInhibitory effect

Case Studies

Several case studies have illustrated the effectiveness of this compound derivatives:

  • EGFR Inhibition Study : In a study assessing the anti-proliferative effects against various cancer cell lines (A549, HepG2, MCF-7), compounds derived from this scaffold demonstrated significant cytotoxicity with low micromolar IC50 values. The study emphasized the importance of the pyrazolo[3,4-d]pyrimidine core for maintaining high anti-proliferative activity .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of these compounds against clinical strains of bacteria. The results indicated a promising profile for selected pyrazolo derivatives in inhibiting bacterial growth and suggested further exploration into their mechanisms of action to enhance their efficacy as antimicrobial agents .

Q & A

Q. What are the key structural features of 3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine, and how do they influence its reactivity?

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, a purine analogue with a fused bicyclic core. The chlorine substituents at positions 3, 4, and 6 enhance electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or alkoxy groups). Structural characterization typically employs IR spectroscopy (C-Cl stretching at ~600–800 cm⁻¹) and ¹H/¹³C NMR (pyrazole and pyrimidine proton signals between δ 7.5–9.0 ppm). Crystallographic data (e.g., Acta Crystallographica Section E) confirm planar geometry, critical for binding biological targets like kinases .

Q. What synthetic methodologies are commonly used to prepare this compound derivatives?

Derivatization often involves:

  • Nucleophilic substitution : Reacting the trichloro precursor with amines, alcohols, or thiols in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux.
  • Cross-coupling : Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups.
    Example: In dry acetonitrile, alkyl halides react with intermediates like N-(4-aryloxy-phenyl) derivatives to yield substituted pyrazolopyrimidines, followed by recrystallization for purification .

Q. How is the purity of synthesized derivatives validated?

Purity is assessed via HPLC (>95% purity thresholds) and melting point consistency . Advanced techniques like high-resolution mass spectrometry (HRMS) confirm molecular weights, while 2D NMR (e.g., COSY, HSQC) resolves regiochemical ambiguities. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for challenging substitutions (e.g., bulky or electron-deficient groups)?

Yield optimization strategies include:

  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions in acid-sensitive substitutions.
  • Catalytic additives : Use of DMAP or KI to enhance nucleophilicity in SNAr reactions.
  • Microwave-assisted synthesis : Reduces reaction times for sluggish substitutions (e.g., with sterically hindered amines).
    Evidence from HCl-mediated reactions shows heating to 50°C improves solubility of intermediates, achieving >50% yields in multi-step syntheses .

Q. What analytical approaches resolve contradictions in pharmacological data across pyrazolo[3,4-d]pyrimidine derivatives?

Discrepancies in bioactivity (e.g., antitumor vs. anti-inflammatory effects) arise from substituent-dependent target selectivity. Mitigation strategies:

  • Computational docking : Compare binding affinities to kinases (e.g., EGFR, CDK2) using Schrödinger Suite or AutoDock.
  • SAR studies : Systematic variation of substituents (e.g., 4-amino vs. 4-chloro) to map activity trends.
  • Kinetic assays : Measure IC₅₀ values under standardized conditions to control for assay variability.
    For example, 4-amino derivatives show enhanced kinase inhibition due to hydrogen bonding with ATP-binding pockets, unlike chloro-substituted analogs .

Q. What safety protocols are critical when handling this compound in lab settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact (S24/25).
  • Ventilation : Use fume hoods due to potential HCl release during acid-mediated reactions.
  • Waste disposal : Halogenated byproducts require segregation as hazardous waste (UN 2811, PG III).
    Safety data sheets (SDS) for analogs recommend emergency measures (S45) for accidental exposure .

Q. How do electronic effects of substituents impact the compound’s reactivity in multi-step syntheses?

  • Electron-withdrawing groups (Cl, NO₂) : Activate the pyrimidine ring for nucleophilic attack but may deactivate adjacent positions.
  • Electron-donating groups (NH₂, OMe) : Reduce electrophilicity but improve solubility for downstream reactions.
    For instance, 3-chloro derivatives undergo regioselective substitution at the 4-position due to resonance stabilization of the intermediate .

Methodological Best Practices

  • Experimental design : Use DoE (Design of Experiments) to screen solvent, temperature, and catalyst combinations efficiently.
  • Data documentation : Maintain detailed logs of reaction conditions (e.g., time, humidity) to troubleshoot reproducibility issues.
  • Literature alignment : Cross-reference synthetic protocols with peer-reviewed journals (e.g., Acta Crystallographica, Asian Journal of Organic Chemistry) to validate methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.